C21H22FN3O6
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Overview
Description
Preparation Methods
The preparation of 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-2-hydroxy-8-methoxy-7-[(4aS,7aS)-octahydro-5-oxo-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo typically involves organic synthesis reactions. The specific synthetic routes and reaction conditions are often proprietary or protected by patents . Generally, the synthesis involves multiple steps, including the formation of the quinoline core, introduction of the cyclopropyl group, and functionalization with fluorine, hydroxyl, and methoxy groups .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-2-hydroxy-8-methoxy-7-[(4aS,7aS)-octahydro-5-oxo-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo: has several scientific research applications:
Chemistry: Used in the study of biomolecule-ligand complexes, free energy calculations, and structure-based drug design.
Biology: Employed in molecular dynamics simulations to understand biological processes at the molecular level.
Medicine: Investigated for its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-2-hydroxy-8-methoxy-7-[(4aS,7aS)-octahydro-5-oxo-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-2-hydroxy-8-methoxy-7-[(4aS,7aS)-octahydro-5-oxo-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo include other quinoline derivatives and fluoroquinolones . These compounds share similar structural features and functional groups but may differ in their specific biological activities and applications . The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse scientific research applications .
Properties
Molecular Formula |
C21H22FN3O6 |
---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
3-[(1S,3S,3aS,6aR)-5'-fluoro-2',4,6-trioxo-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid |
InChI |
InChI=1S/C21H22FN3O6/c22-10-3-4-13-12(8-10)21(20(30)23-13)17-16(14(24-21)5-6-15(26)27)18(28)25(19(17)29)9-11-2-1-7-31-11/h3-4,8,11,14,16-17,24H,1-2,5-7,9H2,(H,23,30)(H,26,27)/t11?,14-,16-,17+,21+/m0/s1 |
InChI Key |
QKAWCNVRMNQQIU-IVQZSHPJSA-N |
Isomeric SMILES |
C1CC(OC1)CN2C(=O)[C@H]3[C@@H](N[C@@]4([C@H]3C2=O)C5=C(C=CC(=C5)F)NC4=O)CCC(=O)O |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C3C(NC4(C3C2=O)C5=C(C=CC(=C5)F)NC4=O)CCC(=O)O |
Origin of Product |
United States |
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